molecular formula C22H21NOS B15122974 2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide

Cat. No.: B15122974
M. Wt: 347.5 g/mol
InChI Key: UYTNUJVELRPAGF-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is a complex organic compound that features a thiophene ring, a cyclopropyl group, and a diphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of a thiophene derivative followed by the introduction of the diphenylacetamide group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopropyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Reduced forms of the cyclopropyl group or thiophene ring.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide involves its interaction with specific molecular targets. The thiophene ring and cyclopropyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Another thiophene-containing compound used as an antispasmodic.

    Dorzolamide: A thiophene derivative used in the treatment of glaucoma.

Uniqueness

2,2-diphenyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide is unique due to its combination of a thiophene ring, a cyclopropyl group, and a diphenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21NOS

Molecular Weight

347.5 g/mol

IUPAC Name

2,2-diphenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide

InChI

InChI=1S/C22H21NOS/c24-21(23-16-22(12-13-22)19-11-14-25-15-19)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,14-15,20H,12-13,16H2,(H,23,24)

InChI Key

UYTNUJVELRPAGF-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CSC=C4

Origin of Product

United States

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